1,4-Oxathiin, 2,3-dihydro-6-(4-methylphenyl)-
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Overview
Description
1,4-Oxathiin, 2,3-dihydro-6-(4-methylphenyl)- is a heterocyclic compound that contains both sulfur and oxygen atoms in its ring structure. This compound is known for its diverse biological activities and is utilized in various scientific and industrial applications. It is a derivative of the 1,4-oxathiin family, which is recognized for its significant chemical transformations and biological applications .
Preparation Methods
The synthesis of 1,4-Oxathiin, 2,3-dihydro-6-(4-methylphenyl)- typically involves condensation and cyclization reactions. One common method includes the reaction of benzyl 1-alkynyl sulfones with aryl aldehydes under basic conditions. This reaction produces 2,3,6-trisubstituted 1,4-oxathiin-S,S-dioxides . The preparation can be hindered by the base sensitivity of the products, often resulting in a ring-opened by-product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
1,4-Oxathiin, 2,3-dihydro-6-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic ring are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1,4-Oxathiin, 2,3-dihydro-6-(4-methylphenyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Oxathiin, 2,3-dihydro-6-(4-methylphenyl)- involves the inhibition of specific enzymes. For example, it acts as an inhibitor of succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle and electron transport chain . By binding to the quinone reduction site of the enzyme complex, it prevents ubiquinone from binding, thereby disrupting cellular respiration and energy production .
Comparison with Similar Compounds
1,4-Oxathiin, 2,3-dihydro-6-(4-methylphenyl)- can be compared with other similar compounds, such as:
Carboxin: Another 1,4-oxathiin derivative used as a systemic fungicide.
Oxycarboxin: A sulfone derivative of carboxin with similar biological activities.
2,3-Dihydro-5,6-diphenyl-1,4-oxathiin: A structurally related compound with different substituents on the aromatic ring. The uniqueness of 1,4-Oxathiin, 2,3-dihydro-6-(4-methylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61379-03-1 |
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Molecular Formula |
C11H12OS |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
6-(4-methylphenyl)-2,3-dihydro-1,4-oxathiine |
InChI |
InChI=1S/C11H12OS/c1-9-2-4-10(5-3-9)11-8-13-7-6-12-11/h2-5,8H,6-7H2,1H3 |
InChI Key |
VPAVXKARMAGAHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSCCO2 |
Origin of Product |
United States |
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